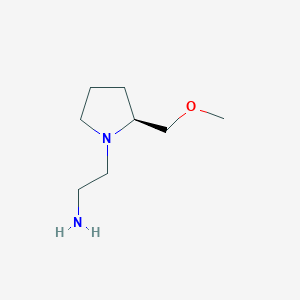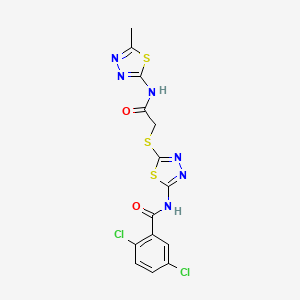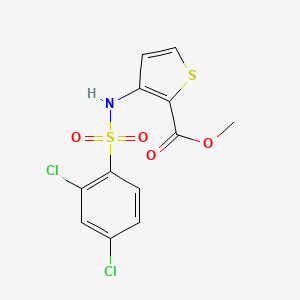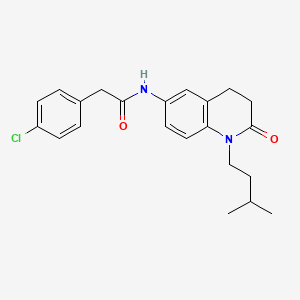
2-((S)-2-Methoxymethyl-pyrrolidin-1-yl)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((S)-2-Methoxymethyl-pyrrolidin-1-yl)-ethylamine is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.245. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Complex Formation
- Optically Active Triamines Synthesis : 2-((S)-2-Methoxymethyl-pyrrolidin-1-yl)-ethylamine, as part of a group of optically active triamines derived from 2,6-bis(aminomethyl)pyridine, plays a crucial role in the synthesis of ligands which can form complexes with metal ions like CuII. These complexes exhibit unique coordination behaviors in solution and solid states, which are significant for understanding the equilibrium behavior in metal-ligand interactions (Bernauer, Chuard, & Stoeckli-Evans, 1993).
Catalysis and Reaction Studies
Catalytic Properties in Ethylene Oligomerization : This compound, as part of various amine analogues, has been used in the synthesis of nickel(II) complexes. These complexes demonstrated significant catalytic activity in ethylene oligomerization, contributing to the production of ethylene dimers, trimers, and tetramers. Density functional theory studies provided insights into the reactivity trends of these complexes (Nyamato, Ojwach, & Akerman, 2016).
Palladium(II) Complexes as Ethylene Dimerization Catalysts : In similar studies, reactions involving this compound led to the formation of palladium(II) complexes. These complexes, when activated, showed high catalytic activities in selective ethylene dimerization, highlighting their potential in industrial applications (Nyamato, Ojwach, & Akerman, 2015).
Use in Asymmetric Synthesis : This compound has been used in asymmetric Michael additions, demonstrating its utility in stereoselective alkylations. This highlights its role in enabling asymmetric synthesis, which is crucial in the production of chiral molecules (Blarer & Seebach, 1983).
Molecular and Material Science
Synthesis of Olivacine Derivatives : Research involving the synthesis of olivacine derivatives, starting from 2-(6-methoxy-1-methylcarbazol-2-yl)ethylamine, included this compound as a crucial intermediate. The resulting compounds retained significant cytotoxicity towards tumor cell lines (Landras et al., 1996).
Catalysis in Methoxycarbonylation of Olefins : Studies involving palladium(II) complexes of (pyridyl)imine ligands, including this compound, showed these complexes to be active catalysts for the methoxycarbonylation of higher olefins. This emphasizes the compound's role in facilitating complex catalytic processes (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Enamine Derived Cycloaddition Reactions : The enamine derived from cyclopentanone and this compound demonstrated high asymmetric induction in cycloaddition reactions. This property is pivotal in the synthesis of enantioselective compounds (Fioravanti, Pellacani, Ricci, & Tardella, 1997).
Synthesis of Lactam-Fused Heterocycles : It has been used in the synthesis of 2-pyridone and 2-pyrrolidone-fused heterocycles, which are precursors of alkaloids. These alkaloids are significant due to their various biological properties (Cheng, Wang, & Huang, 1995).
Properties
IUPAC Name |
2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-11-7-8-3-2-5-10(8)6-4-9/h8H,2-7,9H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPKZINBXLSDDO-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCCN1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-bromophenyl)sulfonylamino]-N-ethyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B2521491.png)
![3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2521492.png)

![ethyl 6-acetyl-2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2521495.png)
![N-(1-cyanocyclohexyl)-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2521496.png)

![3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B2521499.png)
![3-[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2521501.png)
![N-(4-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2521502.png)

![3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)

![methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2521513.png)

